Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate
Overview
Description
Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is part of the pyrano[3,2-c]pyridine family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate typically involves multiple steps, starting with the construction of the pyrano[3,2-c]pyridine core. One common approach is the cyclization of a suitable precursor, such as a dihydro-2H-pyrano[3,2-c]pyridine derivative, under acidic conditions. The reaction may require the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrano[3,2-c]pyridine derivatives.
Scientific Research Applications
Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate has shown promise in several scientific research areas:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It may serve as a precursor for the development of novel drugs targeting various diseases.
Industry: Its unique chemical properties make it suitable for use in material science and industrial applications.
Mechanism of Action
The mechanism by which Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate can be compared to other similar compounds, such as:
Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate: This compound differs in the stereochemistry at the ethyl group.
7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate: Lacks the ethyl group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific stereochemistry, which can influence its biological activity and chemical behavior.
Properties
IUPAC Name |
ethyl (4aR,8aR)-7-oxo-3,4,5,6,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-15-10(14)11-4-3-5-16-8(11)6-9(13)12-7-11/h8H,2-7H2,1H3,(H,12,13)/t8-,11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLZKKAZWWSKFS-LDYMZIIASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCOC1CC(=O)NC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]12CCCO[C@@H]1CC(=O)NC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801118448 | |
Record name | 2H-Pyrano[3,2-c]pyridine-4a(5H)-carboxylic acid, hexahydro-7-oxo-, ethyl ester, (4aR,8aR)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801118448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445951-42-7 | |
Record name | 2H-Pyrano[3,2-c]pyridine-4a(5H)-carboxylic acid, hexahydro-7-oxo-, ethyl ester, (4aR,8aR)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrano[3,2-c]pyridine-4a(5H)-carboxylic acid, hexahydro-7-oxo-, ethyl ester, (4aR,8aR)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801118448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.